![molecular formula C9H10ClNO B12598206 N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide CAS No. 650608-22-3](/img/structure/B12598206.png)
N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide
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Overview
Description
N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Biological Activity
N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide, also known as Carpropamide, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H10ClNO
- Molecular Weight : 185.64 g/mol
- IUPAC Name : this compound
- CAS Number : 2799974
Carpropamide exhibits its biological effects primarily through interactions with various biological targets:
- CYP450 Enzymes : It is a substrate for CYP450 3A4 and an inhibitor for CYP450 1A2, 2C9, and 2D6 enzymes, indicating potential for drug-drug interactions and metabolic implications .
- P-glycoprotein : The compound is not a substrate nor an inhibitor of P-glycoprotein, suggesting it may have favorable absorption characteristics without significant efflux from cells .
Biological Activities
Carpropamide has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of Carpropamide demonstrate significant antimicrobial properties. For instance, studies show that certain derivatives exhibit minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .
Cytotoxicity and Hemolytic Activity
In vitro studies have assessed the cytotoxicity of Carpropamide derivatives on human cell lines. Results indicate low hemolytic activity (3.23% to 15.22% lysis), which suggests a favorable safety profile compared to standard cytotoxic agents like Triton X-100 .
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, which included Carpropamide analogs. The research highlighted that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments .
Compound | MIC (μg/mL) | MBC (μg/mL) | % Biofilm Reduction |
---|---|---|---|
Carpropamide Analog A | 0.22 | 0.25 | 75% |
Control (Ciprofloxacin) | 0.5 | 0.75 | 50% |
Inhibition of Dihydrofolate Reductase (DHFR)
Carpropamide has been implicated in the inhibition of DHFR, an essential enzyme for DNA synthesis and repair in cells. Inhibition studies revealed IC50 values ranging from 12.27 to 31.64 μM for various derivatives . This mechanism is particularly relevant in the context of cancer treatment, where DHFR inhibitors are used to halt the proliferation of rapidly dividing cells.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets due to the presence of the chlorophenyl group, which can enhance lipophilicity and potentially improve bioavailability. Studies have indicated that compounds with similar structures exhibit activity against various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
A study explored the anticancer properties of formamide derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy.
Synthetic Pathways
this compound can be synthesized through various methods, including direct acylation of amines or via formylation reactions. Its synthesis is significant for developing new derivatives with enhanced biological activities.
Functionalization Studies
Research has shown that modifying the substituents on the aromatic ring can lead to improved pharmacological profiles. For example, introducing electron-withdrawing or electron-donating groups can alter the compound's interaction with target proteins.
Environmental Applications
Biodegradability Studies
Recent investigations into the environmental impact of this compound have focused on its biodegradability and potential toxicity to aquatic organisms. These studies are crucial for assessing the compound’s safety in industrial applications and its environmental footprint.
Properties
CAS No. |
650608-22-3 |
---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
CKHXBSSJPVBUNY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.